4-Methyl-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole
Brand Name: Vulcanchem
CAS No.: 1457-92-7
VCID: VC20944875
InChI: InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
SMILES: CC1=CC=CC2=NSN=C12
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol

4-Methyl-2,1,3-benzothiadiazole

CAS No.: 1457-92-7

Cat. No.: VC20944875

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2,1,3-benzothiadiazole - 1457-92-7

Specification

CAS No. 1457-92-7
Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
IUPAC Name 4-methyl-2,1,3-benzothiadiazole
Standard InChI InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
Standard InChI Key IYZKISWGGPKREZ-UHFFFAOYSA-N
SMILES CC1=CC=CC2=NSN=C12
Canonical SMILES CC1=CC=CC2=NSN=C12

Introduction

Basic Properties and Identification

4-Methyl-2,1,3-benzothiadiazole is an organic compound with specific physical and chemical properties that define its behavior in various environments and applications. The compound is identified by its unique Chemical Abstracts Service (CAS) registry number and other identifying parameters.

Identification Parameters

This compound is primarily identified by its CAS number 1457-92-7, which serves as a unique identifier in chemical databases and literature. It is also known by several synonyms including 4-Methylbenzo[c] thiadiazole, reflecting different nomenclature systems used in chemical literature .

Physicochemical Properties

The compound possesses distinct physicochemical properties that determine its behavior in chemical reactions, formulations, and applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Methyl-2,1,3-benzothiadiazole

PropertyValue
Molecular FormulaC₇H₆N₂S
Molecular Weight150.201 g/mol
Density1.3±0.1 g/cm³
Boiling Point228.5±9.0 °C at 760 mmHg
Flash Point92.6±9.1 °C
Exact Mass150.025162
LogP2.44
Polar Surface Area54.02000
Vapor Pressure0.1±0.4 mmHg at 25°C
Index of Refraction1.675
The moderately high LogP value (2.44) indicates that 4-Methyl-2,1,3-benzothiadiazole has a significant lipophilic character, suggesting potential membrane permeability and relevance in certain biological applications .

Chemical Structure and Reactivity

The chemical structure of 4-Methyl-2,1,3-benzothiadiazole determines its reactivity patterns and applications in various chemical processes. Understanding these structural features is essential for predicting its behavior in different chemical environments.

Molecular Structure

4-Methyl-2,1,3-benzothiadiazole consists of a benzene ring fused with a thiadiazole heterocycle, with a methyl group attached at the 4-position of the benzene ring. The thiadiazole portion contains a sulfur atom and two nitrogen atoms arranged in a five-membered ring structure, creating an electron-rich system with aromatic characteristics .

Electronic Properties

The 2,1,3-benzothiadiazole core, which forms the backbone of 4-Methyl-2,1,3-benzothiadiazole, is known for its electron-withdrawing capabilities. This property is particularly important in donor-acceptor systems where the benzothiadiazole component acts as the electron acceptor. The addition of the methyl group at the 4-position can modify these electronic properties, potentially altering the compound's behavior in various applications .

Structural Relationship to Other Compounds

4-Methyl-2,1,3-benzothiadiazole belongs to the broader family of 2,1,3-benzothiadiazoles, which are π-extended heteroarenes with diverse applications. This family of compounds can be functionalized at various positions to create derivatives with tailored properties. The methyl substitution at the 4-position distinguishes this particular compound from other members of the family, such as the unsubstituted 2,1,3-benzothiadiazole or derivatives with different functional groups .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Methyl-2,1,3-benzothiadiazole and related compounds, reflecting the importance of these molecules in various applications.

Functionalization of the Benzothiadiazole Core

Applications and Significance

4-Methyl-2,1,3-benzothiadiazole and related compounds have found applications across various fields due to their unique structural and electronic properties.

Luminescent Materials and Metal-Organic Frameworks

Benzothiadiazole derivatives, including potentially 4-Methyl-2,1,3-benzothiadiazole, have been extensively studied for their application in luminescent metal-organic frameworks (LMOFs). These materials exhibit diverse emission behaviors ranging from deep-blue to near-infrared, making them valuable for applications in chemical sensing, energy transfer, and catalysis .
The tunable electron-withdrawing abilities of the benzothiadiazole core allow for the design of donor-bridge-acceptor-bridge-donor type structures with customized optical properties. When incorporated into MOFs, these linkers can create materials with specific emission characteristics suitable for various applications .

Agricultural and Biological Applications

The broader class of 2,1,3-benzothiadiazole compounds, to which 4-Methyl-2,1,3-benzothiadiazole belongs, has been investigated for applications as herbicides, fungicides, and antibacterial agents. The specific biological activity profile of 4-Methyl-2,1,3-benzothiadiazole would depend on its particular structural features and physicochemical properties .

Research and Development Perspectives

Current research involving 4-Methyl-2,1,3-benzothiadiazole and related compounds spans multiple disciplines, from materials science to medicinal chemistry.

Emerging Applications in Luminescent Materials

Recent research has focused on developing 2,1,3-benzothiadiazole-based linkers for luminescent metal-organic frameworks with tailored properties. These materials show promise for applications in chemical sensing, energy harvesting and transfer, and catalysis. The incorporation of 4-Methyl-2,1,3-benzothiadiazole into such frameworks could potentially yield materials with unique optical properties .

Structure-Property Relationship Studies

Ongoing research into the structure-property relationships of benzothiadiazole derivatives, including potentially 4-Methyl-2,1,3-benzothiadiazole, aims to establish correlations between structural features and observed properties such as emission behavior. This knowledge allows for the rational design of new materials with customized properties for specific applications .

Future Research Directions

Future research involving 4-Methyl-2,1,3-benzothiadiazole might explore:

  • Development of more efficient synthetic routes to access the compound and its derivatives

  • Investigation of its potential in emerging applications such as organic electronics and photovoltaics

  • Exploration of biological activities and potential pharmaceutical applications

  • Development of new hybrid materials incorporating the compound for advanced applications in sensing and catalysis

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